molecular formula C13H22Cl2N2OS B14651155 Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride CAS No. 41287-57-4

Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride

Cat. No.: B14651155
CAS No.: 41287-57-4
M. Wt: 325.3 g/mol
InChI Key: RKNDYNPDCNJBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride is a chemical compound with a complex structure that includes a thiol group, a pyridine ring, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1,6-dibromohexane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the chloro substituent.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the chloro group can yield various substituted pyridine derivatives.

Scientific Research Applications

Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The pyridine ring and chloro substituent may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler compound with a similar thiol group but lacking the pyridine ring and chloro substituent.

    2-(6-(5-chloro-2-pyridyloxy)hexyl)amine: Similar structure but without the thiol group.

    5-chloro-2-pyridinol: The starting material for the synthesis of the compound.

Uniqueness

Ethanethiol, 2-(6-(5-chloro-2-pyridyloxy)hexyl)amino-, hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

CAS No.

41287-57-4

Molecular Formula

C13H22Cl2N2OS

Molecular Weight

325.3 g/mol

IUPAC Name

2-[6-(5-chloropyridin-2-yl)oxyhexylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C13H21ClN2OS.ClH/c14-12-5-6-13(16-11-12)17-9-4-2-1-3-7-15-8-10-18;/h5-6,11,15,18H,1-4,7-10H2;1H

InChI Key

RKNDYNPDCNJBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCCCCNCCS.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.